molecular formula C20H18ClN3O B1384558 6-benzyl-2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one CAS No. 1283274-03-2

6-benzyl-2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

Cat. No.: B1384558
CAS No.: 1283274-03-2
M. Wt: 351.8 g/mol
InChI Key: RIAFEAWHWOQIOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-benzyl-2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H18ClN3O and its molecular weight is 351.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Processes

The compound 6-benzyl-2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one has been explored for its synthesis processes and the creation of its derivatives. Kuznetsov and Chapyshev (2007) described the synthesis of 7-arylmethyl-substituted derivatives of 2-amino-2-pyrrolydin-1-yl-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine, indicating its potential as a precursor in chemical syntheses (Kuznetsov & Chapyshev, 2007). Similarly, Liu et al. (2007) synthesized a series of 2-substituted 3-(4-chlorophenyl)-5,8,9-trimethylthieno[3′,2′: 5,6]pyrido[4,3-d]pyrimidin-4(3H)-ones via an aza-Wittig reaction, demonstrating the versatility of pyrimidine derivatives in chemical synthesis (Liu et al., 2007).

Structural Characterization

Chen and Liu (2019) undertook the synthesis and crystal structure determination of heterocyclic tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidinone derivatives to understand the influence of structural modifications on molecular geometry and conformation. The crystal structures revealed 3D supramolecular architectures formed by self-assembly via stacking interactions and various hydrogen bonds (Chen & Liu, 2019). This insight is crucial in understanding how structural variations can impact the physical properties and potential applications of these compounds.

Chemical Reactivity and Biological Activity

Narender et al. (2016) designed and synthesized derivatives of 5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one, targeting Mycobacterium tuberculosis. They considered pantothenate synthetase as the target for molecular docking studies due to its significant role in the biosynthesis of pantothenate in Mycobacterium tuberculosis. The preliminary in vitro antibacterial screening showed promising antibacterial activity, indicating the compound's potential in developing novel molecules against drug-resistant tuberculosis (Narender et al., 2016).

Biochemical Analysis

Biochemical Properties

6-benzyl-2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound interacts with the active site of CDK2, forming hydrogen bonds with key amino acids such as leucine 83, which stabilizes the enzyme-inhibitor complex . This interaction disrupts the phosphorylation of target proteins, thereby inhibiting cell proliferation.

Cellular Effects

The effects of this compound on various cell types have been extensively studied. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to apoptosis . It also affects cell signaling pathways by inhibiting the activity of CDK2, which is essential for the progression of the cell cycle . Additionally, the compound has been shown to modulate gene expression, particularly genes involved in cell proliferation and apoptosis . These effects collectively contribute to its potential as an anti-cancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through direct binding to the active site of CDK2 . This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of downstream targets required for cell cycle progression . The compound’s structure allows it to fit snugly into the ATP-binding pocket of CDK2, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex . This inhibition leads to the accumulation of cells in the G1 phase and subsequent induction of apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under physiological conditions, maintaining its inhibitory activity for extended periods . Prolonged exposure to the compound can lead to the development of resistance in some cell lines, necessitating combination therapy with other agents . Long-term studies have shown that the compound can induce sustained cell cycle arrest and apoptosis, with minimal degradation over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, the compound effectively inhibits tumor growth with minimal toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . The therapeutic window for this compound is relatively narrow, and careful dose optimization is required to maximize its anti-cancer effects while minimizing adverse effects .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The compound is hydroxylated by cytochrome P450 enzymes, followed by conjugation with glucuronic acid . These metabolic transformations increase the compound’s solubility, facilitating its excretion via the kidneys . The interactions with metabolic enzymes can also influence the compound’s bioavailability and efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with transporters such as P-glycoprotein, which can affect its intracellular concentration and distribution . Additionally, binding proteins in the plasma can influence the compound’s bioavailability and tissue distribution . These factors collectively determine the compound’s pharmacokinetic profile and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus . The compound’s ability to cross the nuclear membrane allows it to interact directly with nuclear enzymes such as CDK2 . Post-translational modifications and targeting signals may also influence its localization to specific subcellular compartments . This localization is crucial for its inhibitory activity and overall efficacy in modulating cellular processes .

Properties

IUPAC Name

6-benzyl-2-(3-chlorophenyl)-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O/c21-16-8-4-7-15(11-16)19-22-18-9-10-24(13-17(18)20(25)23-19)12-14-5-2-1-3-6-14/h1-8,11H,9-10,12-13H2,(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIAFEAWHWOQIOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(NC2=O)C3=CC(=CC=C3)Cl)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-benzyl-2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
6-benzyl-2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
Reactant of Route 3
6-benzyl-2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
Reactant of Route 4
6-benzyl-2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
Reactant of Route 5
6-benzyl-2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
Reactant of Route 6
6-benzyl-2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.